Methyl 3,4,5-Tris(benzyloxy)benzoate
Description
Methyl 3,4,5-tris(benzyloxy)benzoate is a tri-substituted benzoate derivative synthesized via alkylation of methyl 3,4,5-trihydroxybenzoate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. This reaction proceeds with a high yield of 99%, as confirmed by ¹H-NMR and ESIMS analyses . The compound features three benzyloxy groups attached to the benzoate core, which confer steric bulk and influence its solubility, reactivity, and applications in materials science. It is frequently utilized as a precursor for dendrimers, liquid crystals, and bioactive analogs due to its modular structure .
Structure
2D Structure
Properties
IUPAC Name |
methyl 3,4,5-tris(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUSJTNDKNFSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326202 | |
| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70424-94-1 | |
| Record name | 70424-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process follows an SN2 mechanism , where deprotonated phenoxide ions nucleophilically attack benzyl halides. A typical procedure employs:
-
Methyl gallate (1 equiv)
-
Benzyl chloride (3.3–3.6 equiv)
-
Anhydrous potassium carbonate (K₂CO₃, 4–5 equiv)
-
Polar aprotic solvent (e.g., DMF, acetone)
The excess benzyl chloride ensures complete substitution of all three hydroxyl groups, while K₂CO₃ acts as both a base and desiccant.
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Solvent | DMF > Acetone | Higher polarity accelerates SN2 |
| Temperature | 80–100°C | Balances reaction rate vs. decomposition |
| Benzyl halide | Chloride > Bromide | Cost-effectiveness and stability |
| Base | K₂CO₃ > NaH | Mild conditions, easier workup |
Yields typically range from 70–85% after purification by silica gel chromatography.
Alternative Synthetic Strategies
Transesterification Approaches
While less common, transesterification of methyl 3,4,5-trihydroxybenzoate with benzyl alcohol derivatives has been explored. For example, Mitsunobu conditions (DIAD, PPh₃) facilitate coupling with benzyl alcohols under anhydrous conditions. However, this method is limited by:
-
High reagent costs (e.g., DIAD, triphenylphosphine)
-
Sensitivity to moisture
-
Lower yields (~60%) compared to alkylation.
Industrial-Scale Production
Batch reactors with continuous benzyl chloride feeding and in-line pH monitoring are employed to maintain stoichiometric control. Post-reaction, the crude product is isolated via:
-
Filtration to remove K₂CO₃
-
Liquid-liquid extraction (ethyl acetate/water)
Industrial processes achieve >90% conversion but require rigorous impurity profiling to meet pharmaceutical-grade standards.
Challenges and Troubleshooting
Incomplete Benzylation
Partial substitution (<3 benzyl groups) arises from:
Byproduct Formation
Common byproducts include:
-
Di-benzylated intermediates (incomplete reaction)
-
Quaternary ammonium salts (side reactions with DMF).
Mitigation : Employ high-purity solvents and monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1).
Characterization and Quality Control
Post-synthesis, the product is validated using:
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-Tris(benzyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Chemistry
In the realm of chemistry, Methyl 3,4,5-Tris(benzyloxy)benzoate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized as a building block for various derivatives due to its unique structural properties.
Biology
Research indicates that this compound may possess significant biological activities:
- Antioxidant Properties : The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively, potentially offering protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Studies suggest that it may inhibit the growth of various bacteria and fungi, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Medicine
Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical structure may allow it to interact with specific molecular targets related to disease pathways.
Industry
This compound is also employed in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Case Study 1: Antioxidant Activity
A study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro. The research indicated that these compounds could inhibit oxidative damage in biological systems .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of this compound against various pathogens. The structural similarities to other phenolic compounds suggest potential applications in developing new antimicrobial agents .
Table 2: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antioxidant | Significant scavenging of free radicals |
| Antimicrobial | Effective against Staphylococcus aureus and Enterococcus faecalis |
Mechanism of Action
The mechanism of action of Methyl 3,4,5-Tris(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in various biochemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Methyl 3,4,5-Tris[p-(n-dodecyloxy)benzyloxy]benzoate (TAPEs)
- Substituents : Contains p-(n-dodecyloxy)benzyloxy groups instead of benzyloxy groups.
- Synthesis : Prepared via amidation of 3,4,5-tris[p-(n-dodecyloxy)benzyloxy]benzoic acid (TAPAc) using DCC as a coupling agent, followed by cyclization .
- Properties/Applications: Exhibits liquid-crystalline (LC) behavior and is used in dendritic polymers. The long alkyl chains enhance solubility in nonpolar solvents and stabilize columnar LC phases .
Methyl 3,4,5-Tris(1H,1H,2H,2H-perfluoro(decyloxy))benzoate
- Substituents : Perfluoroalkyl chains replace benzyloxy groups.
- Synthesis : Alkylation of methyl 3,4,5-trihydroxybenzoate with perfluorinated alkylating agents .
- Properties/Applications : Fluorinated chains impart extreme hydrophobicity and thermal stability, making it suitable for fluorophilic LC phases or surface coatings .
Simplified Alkoxy Derivatives
Methyl 3,4,5-Tri(hexyloxy)benzoate (7A)
- Substituents : Straight hexyloxy groups without benzyl linkages.
- Synthesis : Direct alkylation of methyl 3,4,5-trihydroxybenzoate with bromohexane .
- Properties/Applications : Lacks the aromatic bulk of benzyloxy groups, leading to lower thermal stability and simpler LC behavior. Used in basic mesogen studies .
Dendritic and Polymeric Derivatives
Second-Generation Monodendrons (e.g., 12G2-AG-CH₃)
3,4,5-Tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic Acid
- Substituents : Methacrylate-terminated alkyl chains.
- Synthesis : Functionalization with methacryloyl groups for polymerization .
- Properties/Applications: Forms lyotropic LC phases and organogels, suitable for photopolymerizable networks .
Bioactive Analogs
Methyl 2-Phenyl-2-(3,4,5-Tris(benzyloxy)-N-methylbenzamido)propanoate
- Substituents : Retains tris(benzyloxy) core with added phenyl and methylamide groups.
- Synthesis: Coupling of 3,4,5-tris(benzyloxy)benzoic acid with amino esters using EDCI/HOBt .
- Properties/Applications : Explored as histamine and cytokine inhibitors, highlighting the pharmacological versatility of the tris(benzyloxy) scaffold .
Data Table: Key Structural and Functional Comparisons
Research Findings
Liquid-Crystalline Behavior: Compounds with branched or dendritic substituents (e.g., TAPEs, second-generation monodendrons) exhibit complex LC phases, including cubic and columnar structures, driven by van der Waals interactions and molecular packing .
Synthetic Efficiency : this compound’s high-yield synthesis (~99%) makes it a preferred starting material for functionalized derivatives, contrasting with fluorinated analogs, which require specialized reagents .
Biological Relevance: Tris(benzyloxy) analogs modified with amino esters show promise in inhibiting histamine and cytokines, though their activity depends on substituent flexibility and steric effects .
Material Applications : Methacrylated derivatives enable the fabrication of stimuli-responsive materials, while dendritic variants serve as templates for supramolecular assembly .
Biological Activity
Methyl 3,4,5-Tris(benzyloxy)benzoate is a phenolic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 454.51 g/mol. It is characterized by three benzyloxy groups attached to a benzoate structure, which enhances its solubility and reactivity compared to simpler derivatives. The compound can undergo various chemical reactions, including oxidation and reduction, which can influence its biological activity.
Antioxidant Properties
The compound exhibits significant antioxidant activity attributed to its multiple hydroxyl groups. These groups enable it to scavenge free radicals effectively, potentially providing protective effects against oxidative stress-related diseases. Studies have shown that derivatives of this compound can inhibit oxidative damage in biological systems.
Antimicrobial Activity
Research indicates that this compound has antimicrobial properties. Its structural similarity to other phenolic compounds suggests that it may inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in inflammatory diseases. However, specific mechanisms remain under investigation .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within cells. The benzyloxy groups can participate in biochemical reactions that influence cellular processes such as enzyme activity and receptor interactions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl Gallate | Contains one galloyl group | Simpler structure with fewer substituents |
| 3,4-Di-O-benzyl Gallic Acid | Two benzyl groups | Similar biological activity but less steric hindrance |
| Methyl 3,4-Di(benzyloxy)benzoate | Two benzyloxy groups | Less complex than this compound |
| Methyl 3,5-Di-O-benzyl Gallic Acid | Two benzyl groups on different positions | Different positioning alters properties |
This compound stands out due to its three benzyloxy substituents that enhance solubility and reactivity compared to simpler derivatives.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that the compound exhibited strong antioxidant activity in vitro, outperforming standard antioxidants like BHT in scavenging free radicals .
- Antimicrobial Testing : Another research project tested the compound against various bacterial strains and found it effective against E. faecalis, with a minimum inhibitory concentration (MIC) indicating significant antibacterial potential .
- Inflammation Studies : Ongoing research is exploring the anti-inflammatory effects of the compound in cellular models of inflammation, showing promise in reducing pro-inflammatory cytokine production .
Q & A
Q. What are the standard synthetic routes for Methyl 3,4,5-Tris(benzyloxy)benzoate?
The compound is typically synthesized via esterification of 3,4,5-tris(benzyloxy)benzoic acid with methanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are common catalysts, and the reaction is conducted under reflux conditions. Purification often involves column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) to isolate the product from intermediates and byproducts . Alternative routes may use benzyl-protected precursors followed by deprotection steps, as seen in analogous dendrimer syntheses .
Q. How is this compound characterized for structural confirmation?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyze proton and carbon environments, confirming substitution patterns and ester functionality .
- Mass Spectrometry (HRMS): High-resolution mass spectrometry verifies molecular weight and isotopic patterns .
- Chromatography: Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity .
Q. What solvents and reaction conditions optimize its synthesis?
Polar aprotic solvents (e.g., dry dichloromethane or acetone) are preferred for esterification. Reaction temperatures range from −10°C (for sensitive intermediates) to reflux conditions (40–80°C), depending on the step. Catalytic bases like pyridine or DIPEA are used in substitution reactions to neutralize acid byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence its physicochemical properties?
Replacing benzyloxy groups with longer alkyl chains (e.g., dodecyloxy) increases hydrophobicity, enhancing solubility in non-polar media and membrane permeability. This is critical for applications in biomimetic membranes or drug delivery systems . For example, 3,4,5-tris(decyloxy) analogs exhibit tailored phase behavior in lipid bilayers due to van der Waals interactions between alkyl chains .
Q. What role does this compound play in dendrimer synthesis for biomedical applications?
It serves as a core scaffold for dendrimer construction. For instance, amidation with DCC (dicyclohexylcarbodiimide) introduces functional groups (e.g., hydroxyethylamine), enabling subsequent cyclization with thionyl chloride to form structured dendrimers. These dendrimers can encapsulate drugs or target amyloid-β aggregates in neurodegenerative disease studies .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during analysis?
Contradictions often arise from residual solvents, stereoisomers, or byproducts. Strategies include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
- Recrystallization: Purifies the compound to remove impurities, as demonstrated in tribenzyl derivative syntheses .
- Isotopic Labeling: Deuterated analogs (e.g., methyl gallate-d9) clarify peak assignments in complex spectra .
Q. What are its applications in supramolecular chemistry or materials science?
The compound’s aromatic core and multiple benzyloxy groups enable π-π stacking and hydrogen bonding, making it useful in:
- Liquid Crystals: Modifying alkyl chain lengths adjusts mesophase stability .
- Coordination Polymers: Metal-binding via deprotected hydroxyl groups (after benzyl removal) forms porous frameworks .
Methodological Considerations
Q. How is the compound purified after synthesis?
- Column Chromatography: Silica gel with gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate isolates the product .
- Recrystallization: Solvent pairs like ethyl acetate/hexane yield high-purity crystals .
- Vacuum Distillation: Removes low-boiling-point byproducts .
Q. What safety protocols are recommended for handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
